molecular formula C16H14O3 B14599438 4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde CAS No. 58813-73-3

4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde

Cat. No.: B14599438
CAS No.: 58813-73-3
M. Wt: 254.28 g/mol
InChI Key: TUWDXHFZZIHCGV-UHFFFAOYSA-N
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Description

4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde typically involves the reaction of 4-ethenylphenol with 2-hydroxybenzaldehyde under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: 4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzoic acid.

    Reduction: 4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: Similar structure but lacks the ethenyl group.

    2-Hydroxybenzaldehyde: Similar structure but lacks the ethenyl and methoxy groups.

    4-Ethenylphenol: Contains the ethenyl group but lacks the aldehyde and hydroxy groups.

Uniqueness

4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the ethenyl and aldehyde groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

58813-73-3

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

4-[(4-ethenylphenyl)methoxy]-2-hydroxybenzaldehyde

InChI

InChI=1S/C16H14O3/c1-2-12-3-5-13(6-4-12)11-19-15-8-7-14(10-17)16(18)9-15/h2-10,18H,1,11H2

InChI Key

TUWDXHFZZIHCGV-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)O

Origin of Product

United States

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